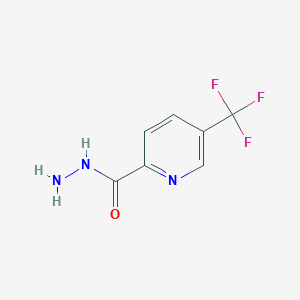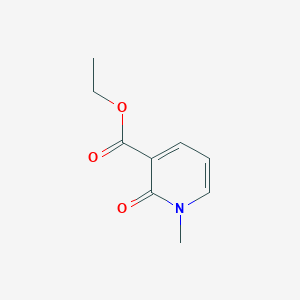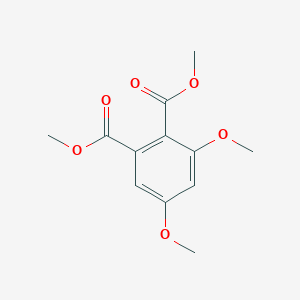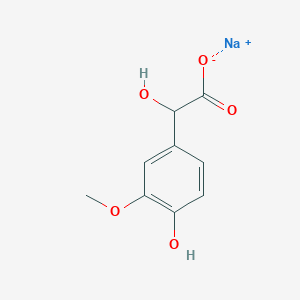![molecular formula C6H16N2 B11925583 [(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)
[(3r)-3-Aminobutyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3r)-3-Aminobutyl]dimethylamine is a tertiary amine with the molecular formula C6H16N2. It is a colorless liquid with a strong ammonia-like odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(3r)-3-Aminobutyl]dimethylamine can be synthesized through several methods. One common method involves the reductive amination of carbonyl compounds using imine reductases. This method is significant in synthetic chemistry for producing secondary and tertiary amines . Another method involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .
Industrial Production Methods
In industrial settings, this compound is produced by catalytic reactions involving methanol and ammonia. This process is carried out at elevated temperatures and high pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(3r)-3-Aminobutyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products
Oxidation: Produces amine oxides.
Reduction: Produces primary amines.
Substitution: Produces various substituted amines.
Scientific Research Applications
[(3r)-3-Aminobutyl]dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of [(3r)-3-Aminobutyl]dimethylamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
[(3r)-3-Aminobutyl]dimethylamine can be compared with other similar compounds such as:
Dimethylamine: A secondary amine with similar chemical properties but different reactivity and applications.
Diethylamine: Another secondary amine with different steric and electronic properties.
Trimethylamine: A tertiary amine with a different structure and reactivity profile.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C6H16N2 |
|---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
(3R)-1-N,1-N-dimethylbutane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(7)4-5-8(2)3/h6H,4-5,7H2,1-3H3/t6-/m1/s1 |
InChI Key |
XFBCIULBTBLLOK-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CCN(C)C)N |
Canonical SMILES |
CC(CCN(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



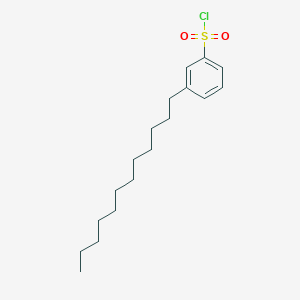

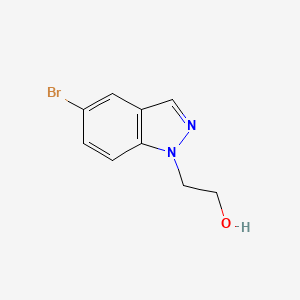
![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)
![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)



